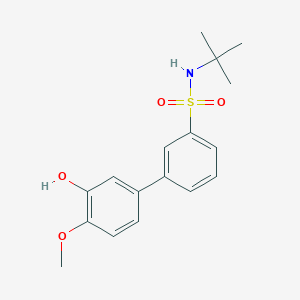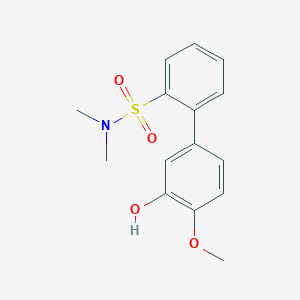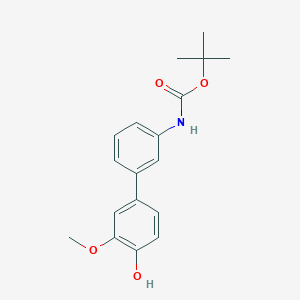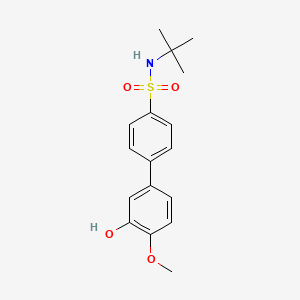
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, commonly referred to as 5-BSP, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. 5-BSP has a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
科学的研究の応用
5-BSP has a wide range of scientific research applications. It has been used in studies of the interaction between proteins and DNA, as well as in studies of the structure and function of enzymes. It has also been used in studies of the activity of certain enzymes, such as tyrosine kinases and phosphatases. Additionally, 5-BSP has been used in studies of the structure and function of lipids, as well as in studies of the structure and function of proteins.
作用機序
The exact mechanism of action of 5-BSP is not fully understood. However, it is believed to interact with proteins and DNA by binding to certain amino acids. This binding is believed to alter the structure and function of the proteins and DNA, leading to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-BSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and phosphatases. Additionally, it has been shown to affect the structure and function of proteins and DNA. It has also been shown to affect the structure and function of lipids, as well as the activity of certain hormones.
実験室実験の利点と制限
The use of 5-BSP in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in a wide range of environments. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, there are also some limitations to the use of 5-BSP in laboratory experiments. It is not soluble in water, making it difficult to use in certain experiments. Additionally, it can be toxic if not handled properly.
将来の方向性
There are a number of potential future directions for the use of 5-BSP in scientific research. It could be used in further studies of the interaction between proteins and DNA, as well as in studies of the structure and function of enzymes. It could also be used in studies of the activity of certain hormones, as well as in studies of the structure and function of lipids. Additionally, it could be used in studies of the activity of certain enzymes, such as tyrosine kinases and phosphatases. Finally, it could be used in studies of the structure and function of proteins, as well as in studies of drug delivery systems.
合成法
5-BSP is synthesized via a multi-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with sodium methoxide in methanol. This reaction produces 3-t-butylsulfamoyl-2-methoxyphenol. The second step involves the reaction of this intermediate product with aqueous sodium hydroxide and methanol. This reaction produces 5-(3-t-butylsulfamoylphenyl)-2-methoxyphenol. The final step involves the purification of the product through column chromatography.
特性
IUPAC Name |
N-tert-butyl-3-(3-hydroxy-4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-16(22-4)15(19)11-13/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYBLYPYPDZWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)


![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)

![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)
